Sulfaguanidine monohydrate

Descripción general

Descripción

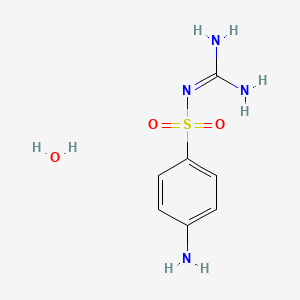

Sulfaguanidine monohydrate is a sulfonamide antibiotic that is a guanidine derivative of sulfanilamide. It is primarily used in veterinary medicine due to its poor absorption from the gut, making it suitable for treating bacillary dysentery and other enteric infections .

Métodos De Preparación

Sulfaguanidine monohydrate can be synthesized through several methods:

Melting Method: The compound can be produced by melting sulfanilamide and guanidine nitrate in the presence of soda, followed by vacuum condensation.

Reaction with Acesulfame Chloride: Another method involves reacting acesulfame chloride with guanidine nitrate in a mixed solution of acetone and water, using sodium hydroxide as a catalyst.

Catalytic Hydrogenation: This method starts with p-nitrobenzenesulfonyl chloride, which undergoes catalytic hydrogenation to produce p-aminobenzenesulfonyl chloride.

Análisis De Reacciones Químicas

Sulfaguanidine monohydrate undergoes various chemical reactions:

Oxidation and Reduction:

Substitution Reactions: It can undergo substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions: Typical reagents include strong acids and bases, with reactions often conducted under controlled temperatures and pressures.

Major Products: The primary products of these reactions are derivatives of sulfaguanidine, which may include various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Polymorphism and Solid-State Behavior

Recent studies have revealed that sulfaguanidine exhibits a complex solid-state behavior characterized by multiple polymorphs and hydrates. A comprehensive investigation identified nine previously unknown solid forms, including five anhydrous polymorphs and two monohydrates . Understanding these forms is crucial for optimizing drug formulations:

| Form | Type | Stability |

|---|---|---|

| AH-I | Anhydrate | Stable at high temperatures |

| AH-II | Anhydrate | Thermodynamically stable at room temperature |

| Hy1-I | Monohydrate | Similar structure to Hy1-II |

| Hy1-II | Monohydrate | Close resemblance to Hy1-I |

| AH-V | Newly identified anhydrate | Requires controlled desolvation conditions |

The polymorphic nature impacts the drug's solubility and bioavailability, making it essential for pharmaceutical development .

Antimicrobial Activity

Sulfaguanidine's primary application lies in its antimicrobial properties. It has been used effectively against various bacterial strains, particularly in treating gastrointestinal infections. The compound's mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a critical enzyme in folate synthesis .

Recent studies have also explored its use in combination therapies to enhance efficacy against resistant strains. For instance, sulfaguanidine has been incorporated into formulations aimed at improving the mechanical properties and thermal stability of composite materials used in medical applications .

Spectroscopic and Computational Studies

The structural characteristics of sulfaguanidine have been extensively analyzed using infrared spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the hydrogen-bonding interactions within the molecule, which are pivotal for understanding its solid-state forms and biological activity .

Key findings include:

- Strong hydrogen bonds significantly influence the stability of different polymorphs.

- The sulfonamide group is often the preferred site for protonation in aqueous solutions, affecting its pharmacological properties .

Case Study 1: Veterinary Applications

Sulfaguanidine has been utilized successfully in veterinary medicine for treating bacterial infections in livestock. Its effectiveness against specific pathogens has made it a staple in veterinary antibiotic protocols.

Case Study 2: Drug Formulation Development

Research into the solid-state behavior of sulfaguanidine has led to improved formulations that enhance its bioavailability. Controlled desolvation techniques have been employed to stabilize specific polymorphs that exhibit superior solubility profiles .

Mecanismo De Acción

Sulfaguanidine monohydrate exerts its effects by inhibiting the enzyme dihydropteroate synthase in bacteria, which blocks the synthesis of dihydrofolic acid. This inhibition disrupts the production of folic acid, an essential component for bacterial growth and replication. As a result, the compound exhibits bacteriostatic activity against both Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Sulfaguanidine monohydrate is similar to other sulfonamide antibiotics, such as:

Sulfanilamide: The parent compound from which sulfaguanidine is derived.

Sulfathiazole: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim for enhanced efficacy.

This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections without significant systemic absorption .

Actividad Biológica

Sulfaguanidine monohydrate (SGD) is a sulfonamide antibiotic that has been widely utilized for its antimicrobial properties, particularly in treating intestinal infections like bacillary dysentery. This article delves into the biological activity of sulfaguanidine, encompassing its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Sulfaguanidine

Sulfaguanidine is a derivative of sulfanilamide, introduced in the 1940s. It exhibits a unique structure comprising an aniline group, a sulfonamide moiety, and a guanidine fragment, which contribute to its biological activity. The compound is known for its poor absorption in the proximal colon, allowing it to reach the distal colon where it exerts its therapeutic effects .

Sulfaguanidine functions primarily by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts DNA and RNA synthesis, ultimately leading to bacterial cell death .

Pharmacological Properties

- Antimicrobial Activity : Sulfaguanidine has demonstrated efficacy against various Gram-positive and Gram-negative bacteria. Its activity is attributed to its ability to interfere with folate metabolism in susceptible organisms. Studies have shown that sulfaguanidine retains activity against strains resistant to other antibiotics due to its distinct mechanism .

- Bioavailability : The bioavailability of sulfaguanidine is influenced by its chemical structure and the presence of hydrogen bond donor and acceptor sites. The formation of hydrogen bonds enhances its solubility and stability in biological environments .

- Polymorphism : Recent investigations have identified multiple solid-state forms of sulfaguanidine, including several hydrates and solvates. These polymorphic forms can exhibit different biological activities and stability profiles, which are critical for drug formulation and efficacy .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of sulfaguanidine against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant zones of inhibition, demonstrating its effectiveness as an antimicrobial agent .

- Hydrogen Bonding Interactions : Research on cocrystals of sulfaguanidine revealed that hydrogen bonding plays a vital role in enhancing its biological activity. The interactions between sulfaguanidine and coformers improved solubility and stability, leading to increased antimicrobial efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄O₄S |

| Molecular Weight | 250.25 g/mol |

| Solubility | Soluble in water |

| pKa | 5.6 |

| Antimicrobial Spectrum | Broad (Gram-positive & Gram-negative) |

| Polymorphs Identified | Characteristics |

|---|---|

| AH-I | Stable at high temperatures |

| AH-II | Thermodynamically stable at room temperature |

| Hy1-I | Monohydrate form |

| Hy1-II | Another monohydrate polymorph |

Propiedades

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of sulfaguanidine monohydrate and how does it compare to sulfaguanidine in a coordination complex?

A1: this compound (SG.H2O) consists of a sulfaguanidine molecule associated with one water molecule. In its crystal structure, SG.H2O exhibits a six-membered ring formed by intramolecular hydrogen bonding between a sulfone oxygen atom and an amino nitrogen atom of the guanidine group []. When sulfaguanidine coordinates with palladium to form trans-dichlorobis(sulfaguanidine)palladium(II) [Pd(SG)2C12], the N-C bond within the sulfaguanidine moiety shows reduced double-bond character due to the nitrogen bonding with palladium. This complex also features a six-membered ring formed through intramolecular hydrogen bonding, which is stronger than in SG.H2O [].

Q2: How does the crystal structure of this compound influence its dehydration process?

A2: The dehydration mechanism of this compound varies depending on factors like crystal properties and environmental conditions []. Studies show that intact crystals and ground crystals of this compound, despite being chemically identical, dehydrate through different mechanisms. Additionally, the dehydration process can be influenced by factors like temperature and humidity. These variations are likely attributed to different modes of nuclei growth during dehydration [].

Q3: How is the presence of this compound confirmed in analytical settings?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a reliable technique for identifying and quantifying this compound []. This method offers high sensitivity and can simultaneously analyze multiple sulfonamides, including this compound. Researchers utilize this method to monitor the compound's presence in various matrices, such as environmental samples, ensuring accurate detection and measurement [].

Q4: What are the hydrogen bonding patterns observed in the crystal structure of this compound?

A4: this compound molecules are linked together by an intricate network of hydrogen bonds []. A guanidyl nitrogen from one sulfaguanidine molecule connects indirectly to the sulfonyl oxygens of neighboring molecules through two distinct water molecules. This creates a system where the water molecule acts as both a hydrogen bond donor and acceptor. These interactions lead to the formation of infinite molecular layers within the crystal structure, contributing to the compound's stability and arrangement [].

Q5: Has this compound been assessed for biodegradability?

A5: Studies employing the Closed Bottle Test (CBT, OECD 301D) investigated the biodegradability of this compound alongside other sulfonamides []. The results indicated that this compound does not readily biodegrade under the conditions of this specific test. HPLC-UV analysis further confirmed the lack of degradation, highlighting the persistence of this compound in the environment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.